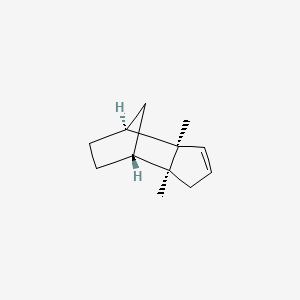![molecular formula C16H14BrCl3N2O2 B11944015 4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE is a synthetic organic compound characterized by the presence of bromine, trichloroethyl, and methoxyphenylamino groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of a suitable precursor with trichloroacetyl chloride under anhydrous conditions to form the trichloroethyl intermediate.
Amination Reaction: The intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the 4-methoxyphenylamino derivative.
Bromination: The final step involves the bromination of the benzamide core using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Materials Science: Use in the synthesis of novel materials with unique properties.
Chemical Biology: Study of its interactions with biomolecules and potential as a chemical probe.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-HYDROXY-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but with a hydroxy group instead of a methoxy group.
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, trichloroethyl, and methoxyphenylamino groups provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C16H14BrCl3N2O2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14BrCl3N2O2/c1-24-13-8-6-12(7-9-13)21-15(16(18,19)20)22-14(23)10-2-4-11(17)5-3-10/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
MDXHDWCQUWRPFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


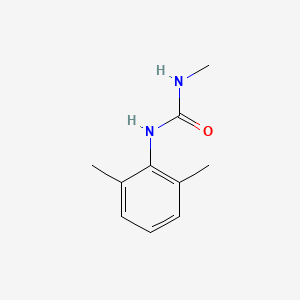
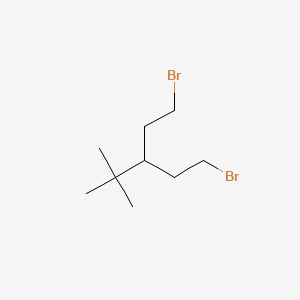
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

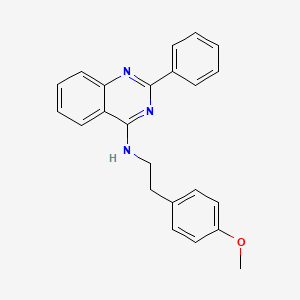
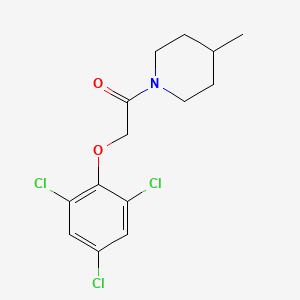
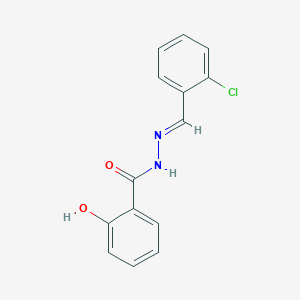

![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
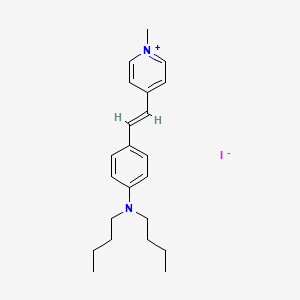
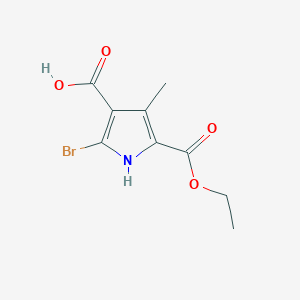
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
